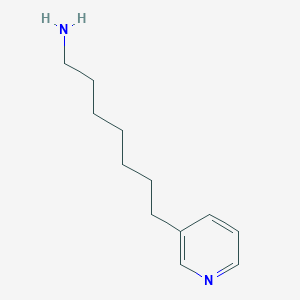

7-(Pyridin-3-YL)heptan-1-amine

Description

7-(Pyridin-3-YL)heptan-1-amine is a primary amine featuring a pyridine ring attached to the seventh carbon of a heptane chain. Its structure combines the hydrophobic heptane chain with the polar, aromatic pyridine moiety, making it a versatile scaffold in medicinal chemistry and materials science. This compound is often explored as a precursor for drug candidates, particularly in targeting enzymes or receptors where aromatic interactions and alkyl chain flexibility are critical .

Properties

CAS No. |

88940-44-7 |

|---|---|

Molecular Formula |

C12H20N2 |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

7-pyridin-3-ylheptan-1-amine |

InChI |

InChI=1S/C12H20N2/c13-9-5-3-1-2-4-7-12-8-6-10-14-11-12/h6,8,10-11H,1-5,7,9,13H2 |

InChI Key |

OWEGRBQAENLBRZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CCCCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 7-(Pyridin-3-YL)heptan-1-amine can be contextualized by comparing it with analogs differing in aromatic substituents, chain length, or functional groups. Below is a detailed analysis supported by synthetic and physicochemical data.

Structural Analogues with Heterocyclic Substitutions

Compound 1 : 7-(6-Fluoroindol-1-yl)heptan-1-amine ()

- Structure : Replaces pyridin-3-yl with 6-fluoroindol-1-yl.

- Synthesis : Synthesized via alkylation of 6-fluoroindole with N-(7-bromoheptyl)phthalimide, followed by hydrazine-mediated deprotection .

- Key Differences :

- Electronic Effects : The electron-withdrawing fluorine on indole reduces electron density at the aromatic ring compared to pyridine, altering reactivity in electrophilic substitutions.

- Basicity : Indole (pKa ~-2 for N–H) is far less basic than pyridine (pKa ~5), affecting protonation states under physiological conditions.

- Lipophilicity : Indole’s fused benzene ring increases logP (estimated ~2.8) compared to pyridin-3-yl (logP ~1.9), enhancing membrane permeability.

Compound 2 : (Z)-7-(1-(Difluoroboranyl)-3,5-dimethyl-1H-pyrrol-2-yl)heptan-1-amine ()

- Structure : Features a boron-containing pyrrole group.

- Synthesis: Derived from 7-azidoheptanoic acid via Staudinger-type reactions and subsequent functionalization .

- Key Differences :

- Boron Integration : The difluoroboranyl group enables applications in photodynamic therapy or as a fluorophore.

- Polarity : Boron’s electrophilic character increases polarity, reducing logP (estimated ~1.2) compared to pyridin-3-yl derivatives.

- Stability : Boron-nitrogen coordination may enhance thermal stability but introduces sensitivity to hydrolysis.

Chain-Length Variants

- Hexan-1-amine vs. Heptan-1-amine :

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.